N-(4-氟苯基)吩嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

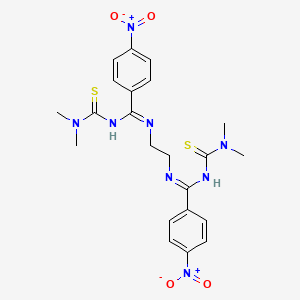

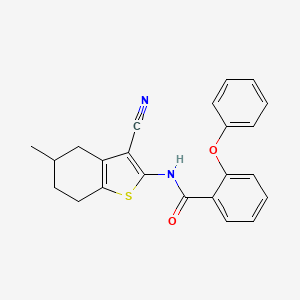

“N-(4-fluorophenyl)phenazine-1-carboxamide” is a synthetic compound that belongs to the phenazine family. It is a molecule of interest extensively used in biomedical applications. Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens .

Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings .

Molecular Structure Analysis

Phenazines are nitrogen-containing heterocyclic pigments . They differ in their chemical and physical properties based on the type and position of functional groups present .

Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . The expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .

Physical And Chemical Properties Analysis

Phenazines are nitrogen-containing heterocyclic pigments . They have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . Their physicochemical properties, including their oxidation–reduction (redox) properties and their bright pigmentation and ability to change color with pH and redox state, are of significant interest .

科学研究应用

光动力疗法 (PDT) 和抗菌 PDT (aPDT)

- N-(4-氟苯基)吩嗪-1-甲酰胺的作用: 该化合物已显示出作为光敏剂的潜力。当暴露于适当波长的光下时,它会在细胞内产生活性氧 (ROS),导致细胞死亡。 研究人员已经探索了它在癌症治疗和微生物控制中的有效性 .

金属离子的荧光化学传感器

- 检测: 它可以检测 Cd2+ 和 CN− 离子。 值得注意的是,它已被成功证明是用于检测活细胞和斑马鱼幼虫中 Cd2+ 的生物标志物.

抗肿瘤活性

抗真菌植物病原体的生物防治活性

载体系统和纳米平台

- 有效递送: 嵌段共聚物 (例如,泊洛沙姆®) 已被用作载体系统,用于掺入各种 PS,包括吩嗪。 这些系统保持化合物的单体形式,以实现最佳的 PDT 应用 .

细胞摄取增强策略

- 优化功效: 研究人员已经研究了增强吩嗪细胞摄取的技术。 适当的掺入方法在最大限度地发挥其影响方面起着至关重要的作用 .

总之,N-(4-氟苯基)吩嗪-1-甲酰胺在光疗、金属离子检测、抗肿瘤活性以及生物防治方面具有广阔的前景。其独特的性质不断激发着不同科学领域的创新研究。 🌟

作用机制

Target of Action

N-(4-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have strong antagonistic properties against fungal phytopathogens . The primary targets of PCN are the fungal pathogens themselves, and it has been used as a lead molecule in the development of biocontrol agents .

Mode of Action

PCN interacts with its targets by inhibiting their growth and development . It has been suggested that PCN may cause cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These changes can inhibit the growth of the fungal pathogens and thus control their spread.

Biochemical Pathways

The biosynthesis of PCN involves several biochemical pathways. The chemical route for phenazines biosynthesis employs non-toxic chemicals and can yield high productivities in environmentally-friendly settings . The expression of certain genes, such as phzI, phzR, and phzE, has been found to be markedly increased in the biosynthesis of PCN .

Pharmacokinetics

It is known that the yield of pcn by certain bacterial strains can be quite high, reaching up to 42487 mg/L at 24 hours .

Result of Action

The result of PCN’s action is the inhibition of fungal phytopathogens. This is achieved through the various mechanisms mentioned above, including cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These effects can lead to the death of the fungal pathogens and thus control their spread.

Action Environment

The action of PCN can be influenced by various environmental factors. For instance, the yield of PCN can be increased by inactivating certain genes, suggesting that genetic factors can influence the production and efficacy of PCN . Furthermore, the use of environmentally-friendly settings for the biosynthesis of PCN can also enhance its yield .

未来方向

The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies . The potential of phenazines as a photosensitizer is reviewed as a practical guide to the future development of formulations that are effective for cancer treatment and microorganism control .

生化分析

Biochemical Properties

This novel amidase catalyzes the hydrolysis of the amide bond of PCN to produce phenazine-1-carboxylic acid (PCA) . The Km and kcat values of PcnH for PCN were found to be 33.22 ± 5.70 μM and 18.71 ± 0.52 s −1, respectively .

Cellular Effects

N-(4-fluorophenyl)phenazine-1-carboxamide has been shown to have significant effects on various types of cells and cellular processes . It has been found to inhibit Rhizoctonia solani, a fungal phytopathogen, by causing cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .

Molecular Mechanism

The molecular mechanism of action of N-(4-fluorophenyl)phenazine-1-carboxamide involves several key interactions with biomolecules. The enzyme PcnH initiates the degradation of PCN by catalyzing the hydrolysis of the amide bond to produce PCA . Other enzymes, such as PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase, are involved in the subsequent degradation steps of PCN .

Temporal Effects in Laboratory Settings

It is known that the enzymes involved in its degradation, such as PcnH, PCA 1,2-dioxygenase, and 1,2-dihydroxyphenazine dioxygenase, play crucial roles in its stability and degradation .

Metabolic Pathways

N-(4-fluorophenyl)phenazine-1-carboxamide is involved in several metabolic pathways. The degradation of PCN to PCA by the enzyme PcnH is the first step in these pathways . Subsequent steps involve the enzymes PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .

属性

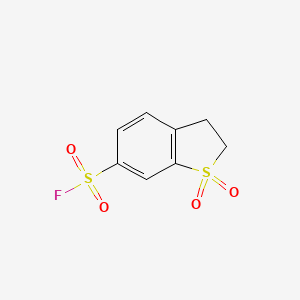

IUPAC Name |

N-(4-fluorophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O/c20-12-8-10-13(11-9-12)21-19(24)14-4-3-7-17-18(14)23-16-6-2-1-5-15(16)22-17/h1-11H,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMRJTLMPKOCJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390843.png)

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)

![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)